Product packaging for 5-Bromo-3-fluoro-2-isopropoxyaniline(Cat. No.:)

5-Bromo-3-fluoro-2-isopropoxyaniline

Cat. No.: B8158263
M. Wt: 248.09 g/mol
InChI Key: SCUXSEHCQJTNFM-UHFFFAOYSA-N
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Description

Significance of Halogenated Aniline (B41778) Derivatives as Synthetic Intermediates

Halogenated aniline derivatives are of critical importance in synthetic organic chemistry. The aryl halide component provides a reactive handle for a wide array of cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings utilize these halogenated sites to introduce new functional groups and build complex molecular scaffolds. The presence of the amine group, a powerful electron-donating group, significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution. allen.in

This dual functionality allows for sequential and site-selective modifications. Chemists can control this reactivity, for instance, by protecting the amine group through acetylation, which temporarily reduces its activating effect and allows for more controlled substitutions. ncert.nic.in This strategic manipulation makes halogenated anilines indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net Their role is particularly prominent in drug discovery, where they are frequently incorporated into biologically active molecules. ncert.nic.inossila.com

Contextualizing the Role of 5-Bromo-3-fluoro-2-isopropoxyaniline in Chemical Research

This compound is a polysubstituted aniline that embodies the synthetic potential of this compound class. Its structure is distinguished by several key features:

An aniline core, providing a site for N-functionalization and directing ortho- and para-substitutions.

A bromine atom, which serves as a prime site for metal-catalyzed cross-coupling reactions.

A fluorine atom, which can modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds—a common strategy in medicinal chemistry.

An isopropoxy group, which introduces steric bulk and can influence the conformation and binding properties of larger molecules synthesized from it.

While specific, in-depth research literature on this compound is not extensively published, its value as a synthetic building block can be inferred from its structural attributes and the well-established chemistry of analogous compounds. It is recognized as a chemical intermediate available from various suppliers. bldpharm.com Its multifuctionality allows for diverse reactivity, including cross-coupling at the bromide position and nucleophilic substitution involving the amine. ossila.com

Physicochemical Properties of this compound

Property Value
CAS Number 2567581-64-8 bldpharm.com
Molecular Formula C₉H₁₁BrFNO
Molecular Weight 248.09 g/mol

This table contains data sourced from publicly available chemical catalogs.

Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Characteristics
¹H-NMR Signals corresponding to aromatic protons, a methine proton (septet) for the isopropyl group, methyl protons (doublet) for the isopropyl group, and a broad signal for the amine (NH₂) protons.
¹³C-NMR Resonances for six distinct aromatic carbons, including those bonded to bromine, fluorine, oxygen, and nitrogen, as well as signals for the methine and methyl carbons of the isopropoxy group.
¹⁹F-NMR A single resonance, with coupling to adjacent aromatic protons, confirming the presence and environment of the fluorine atom.

This table is predictive and based on the compound's known structure and typical spectroscopic values for similar functional groups.

Overview of Current Research Landscape and Future Directions

The current research landscape in organic synthesis heavily favors the use of complex, polyfunctionalized building blocks to streamline the construction of novel molecules. acs.org Halogenated anilines fit perfectly within this trend, enabling the rapid diversification of molecular structures for screening in drug discovery and materials science. ossila.combeilstein-archives.org The interest in organic fluorine compounds continues to grow, as the introduction of fluorine can have profound effects on a molecule's biological activity and physical properties. google.com

Future research will likely focus on expanding the toolbox of synthetic methods that can utilize such multifunctional intermediates. For this compound, this could involve developing more selective and efficient catalytic systems for its transformation into high-value products. Its potential use in the synthesis of heterocyclic compounds—motifs that are ubiquitous in pharmaceuticals—is a particularly promising area. researchgate.netuzh.ch As the demand for sophisticated chemical entities grows, the role of versatile building blocks like this compound in accelerating innovation in medicine and technology is set to expand. researchandmarkets.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrFNO B8158263 5-Bromo-3-fluoro-2-isopropoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUXSEHCQJTNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Functional Group Transformations

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are fundamental in modern organic synthesis for creating new bonds at the site of an aryl halide. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the bromide in 5-Bromo-3-fluoro-2-isopropoxyaniline a suitable handle for these transformations. google.com

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a C-C bond. google.com For this compound, this reaction would yield a biaryl product. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand in the presence of a base. google.com The unprotected amino group on the substrate is generally tolerated under the mild, basic conditions of this reaction.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. google.com This transformation is catalyzed by a palladium catalyst, such as Pd(OAc)₂, often in the presence of a phosphine ligand and a base. google.com The reaction with this compound would lead to the formation of a stilbene-like derivative.

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, forming a C(sp²)-C(sp) bond. cas.org It is characteristically co-catalyzed by palladium and copper(I) complexes in the presence of a base, such as an amine. cas.org The Sonogashira coupling of this compound would produce an alkynyl-substituted aniline (B41778) derivative. Modern protocols sometimes allow for copper-free conditions.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. It is a powerful method for synthesizing more complex aniline derivatives. The reaction requires a palladium catalyst with specialized phosphine ligands and a strong base. Applying this to this compound would result in a diamine product, though chemoselectivity between the substrate's primary amine and the reactant amine could be a consideration.

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions of this compound (Note: This table presents hypothetical products to illustrate the scope of the reactions, as specific experimental data for this compound is not readily available in published literature.)

Reaction NameCoupling Partner ExampleCatalyst System ExampleHypothetical Product Structure
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄, Na₂CO₃5-phenyl-3-fluoro-2-isopropoxyaniline
Heck StyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N5-((E)-2-phenylvinyl)-3-fluoro-2-isopropoxyaniline
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-(phenylethynyl)-3-fluoro-2-isopropoxyaniline
Buchwald-Hartwig MorpholinePd₂(dba)₃, BINAP, NaOtBu4-(3-fluoro-2-isopropoxy-5-aminophenyl)morpholine

The Ullmann reaction is a classic copper-mediated method for forming C-C (biaryl synthesis) or C-heteroatom bonds (e.g., C-O, C-N). Traditional Ullmann conditions require high temperatures and stoichiometric copper, but modern variations often use catalytic copper with ligands, allowing for milder conditions. An Ullmann-type reaction could be used to couple this compound with phenols, amines, or other nucleophiles.

Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). In this compound, the ring is substituted with electron-donating (amino, isopropoxy) and weakly deactivating (fluoro) groups, making the aryl bromide moiety generally unreactive towards SNAr under standard conditions. The absence of a strongly activating group like a nitro group means that forcing conditions would be required for a nucleophile to displace the bromide, and such reactions are not expected to be efficient.

Reactivity of the Aromatic Amino Group

The primary amino group (-NH₂) is a versatile functional handle, allowing for a range of transformations. It is a nucleophilic site and can be converted into other functional groups.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic.

Acylation: It can readily react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation (formation of secondary, tertiary amines, or even quaternary ammonium salts). Reductive amination, an alternative method involving condensation with an aldehyde or ketone followed by reduction, provides a more controlled route to N-alkylated products.

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles.

Sandmeyer Reactions: This class of reactions uses copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. For instance, diazotization of this compound followed by a Sandmeyer reaction with CuCl would replace the amino group with a chlorine atom.

Other Transformations: The diazonium salt can also be converted to other functional groups. For example, reaction with potassium iodide (KI) yields an aryl iodide, heating in water produces a phenol, and treatment with tetrafluoroboric acid (HBF₄) followed by heating (the Balz-Schiemann reaction) introduces a fluorine atom. Reduction of the diazonium salt, for example with hypophosphorous acid (H₃PO₂), would remove the amino group entirely, replacing it with a hydrogen atom.

Table 2: Potential Transformations of the Amino Group in this compound (Note: This table presents hypothetical products to illustrate the scope of the reactions, as specific experimental data for this compound is not readily available in published literature.)

Reaction TypeReagent(s)Functional Group TransformationHypothetical Product Name
Acylation Acetyl chloride, Pyridine-NH₂ → -NHCOCH₃N-(5-bromo-3-fluoro-2-isopropoxyphenyl)acetamide
Diazotization NaNO₂, HCl (0-5 °C)-NH₂ → -N₂⁺Cl⁻5-Bromo-3-fluoro-2-isopropoxybenzenediazonium chloride
Sandmeyer (Chloro) 1. NaNO₂, HCl2. CuCl-NH₂ → -Cl5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene
Sandmeyer (Cyano) 1. NaNO₂, HCl2. CuCN-NH₂ → -CN4-Bromo-2-fluoro-6-isopropoxybenzonitrile
Schiemann Reaction 1. NaNO₂, HBF₄2. Heat-NH₂ → -F1-Bromo-3,5-difluoro-2-isopropoxybenzene
Hydrolysis 1. NaNO₂, H₂SO₄2. H₂O, Heat-NH₂ → -OH5-Bromo-3-fluoro-2-isopropoxyphenol
Deamination 1. NaNO₂, HCl2. H₃PO₂-NH₂ → -H4-Bromo-2-fluoro-1-isopropoxybenzene

Condensation Reactions

The primary amino group of this compound serves as a key reactive handle for various condensation reactions, which are fundamental in the synthesis of heterocyclic compounds, particularly quinolines. Several classic named reactions can be envisioned for this purpose, each with distinct mechanisms and potential regiochemical outcomes influenced by the substitution pattern of the aniline.

Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For this compound, the reaction would proceed through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution to close the quinoline ring. The regioselectivity of the ring closure is influenced by both steric and electronic factors. Studies on substituted anilines in the Combes synthesis have shown that electron-donating groups, such as the isopropoxy group, can influence the position of cyclization. Conversely, the presence of halogens like fluorine can also direct the outcome, often favoring the formation of 4-substituted quinolines. wikipedia.org

Skraup Quinoline Synthesis: The Skraup synthesis utilizes glycerol, sulfuric acid, and an oxidizing agent to convert an aniline into a quinoline. researchgate.net The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline core. The regioselectivity of the initial Michael addition and the subsequent cyclization would be directed by the existing substituents on the this compound ring.

Doebner-von Miller Reaction: This reaction is a versatile method for quinoline synthesis that employs α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. wikipedia.orgsynarchive.com The mechanism is complex and can involve 1,4- or 1,2-addition of the aniline to the unsaturated system. wikipedia.orgacs.org The specific substitution pattern of this compound would play a crucial role in determining the preferred reaction pathway and the final substitution pattern of the resulting quinoline.

Reaction Reagents Key Intermediates Potential Products
Combes Synthesisβ-Diketone, Acid CatalystSchiff Base, EnamineSubstituted Quinolines
Skraup SynthesisGlycerol, H₂SO₄, Oxidizing AgentAcrolein, Michael AdductSubstituted Quinolines
Doebner-von Miller Reactionα,β-Unsaturated Carbonyl, AcidMichael Adduct, Schiff BaseSubstituted Quinolines

Reactivity of the Aryl Fluoride Moiety

The fluorine atom in this compound significantly influences the molecule's reactivity, participating in directed metalation, directing electrophilic substitutions, and acting as a leaving group in nucleophilic aromatic substitutions.

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, several groups could potentially act as DMGs, including the amino and isopropoxy groups. The fluorine atom itself can also act as a directing group, although its directing ability can be influenced by other substituents. The interplay between these groups would determine the site of lithiation. Generally, the order of directing ability is a key factor, and in cases of competing directing groups, the stronger one will dictate the position of metalation.

Nucleophilic Aromatic Substitution on Fluorinated Arenes

The fluorine atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the carbon bearing the leaving group. youtube.com The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Although the bromo group is also a potential leaving group, fluorine is often a better leaving group in SNAr reactions of activated aryl halides. The presence of other substituents on the ring will influence the feasibility and regioselectivity of such a substitution.

Influence of the Isopropoxy Group on Reactivity and Regioselectivity

The isopropoxy group (-OCH(CH₃)₂) is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. Its oxygen atom can donate electron density to the aromatic ring through resonance, thereby increasing the ring's nucleophilicity and stabilizing the carbocation intermediates formed during ortho and para attack. The steric bulk of the isopropoxy group can also play a significant role in directing incoming electrophiles, often favoring substitution at the less hindered para position over the ortho positions.

Stereoselective Transformations (if applicable to chiral derivatives/reactions)

While this compound itself is not chiral, stereoselective transformations could be relevant in reactions involving chiral reagents or catalysts, or if the molecule is derivatized to introduce a chiral center. For instance, if the aniline were to react with a chiral aldehyde or ketone in a condensation reaction, diastereomeric products could be formed. Similarly, asymmetric synthesis methodologies could be employed to introduce new stereocenters with high enantiomeric or diastereomeric excess. However, without specific examples in the literature involving this particular compound, any discussion on stereoselective transformations remains speculative and would depend on the specific reaction conditions and the nature of the chiral auxiliary or catalyst used.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the determination of the elemental composition and for confirming the molecular weight of 5-Bromo-3-fluoro-2-isopropoxyaniline with high precision. This method allows for the differentiation of the target molecule from compounds with the same nominal mass by providing mass measurements with errors in the parts-per-million (ppm) range.

Key HRMS Data Points:

ParameterValue
Molecular Formula C₉H₁₁BrFNO
Monoisotopic Mass 246.9984 u
Average Mass 248.093 u

The isotopic pattern observed in the mass spectrum is particularly informative due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic cluster, providing strong evidence for the presence of a single bromine atom in the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed to establish the connectivity of atoms and the regiochemistry of the substituents on the aniline (B41778) ring.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Predicted ¹H NMR Chemical Shifts:

ProtonChemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.5m
-CH(CH₃)₂4.0 - 4.5sept
-NH₂3.5 - 4.5br s
-CH(CH ₃)₂1.2 - 1.5d

Predicted ¹³C NMR Chemical Shifts:

CarbonChemical Shift (ppm)
Aromatic C-Br105 - 115
Aromatic C-F155 - 165 (d, J ≈ 240 Hz)
Aromatic C-O140 - 150
Aromatic C-N135 - 145
Aromatic C-H100 - 120
-C H(CH₃)₂70 - 80
-CH(C H₃)₂20 - 25

Note: Predicted data is based on typical chemical shift ranges for similar functional groups and substitution patterns.

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. The chemical shift and coupling constants to neighboring protons and carbons are diagnostic for the position of the fluorine substituent on the aromatic ring.

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle of this compound.

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the isopropoxy group and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C), which is instrumental in establishing the connectivity between the isopropoxy group and the aromatic ring, as well as the relative positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to confirm the regiochemistry and the conformation of the isopropoxy group relative to the aniline ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the this compound molecule.

Characteristic Vibrational Frequencies:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Asymmetric and symmetric stretching of the amine group.
C-H Stretch (Aromatic)3000 - 3100Stretching vibrations of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 3000Stretching vibrations of C-H bonds in the isopropoxy group.
C=C Stretch (Aromatic)1450 - 1600In-plane stretching vibrations of the benzene ring.
C-O Stretch1200 - 1300Stretching vibration of the aryl-alkyl ether bond.
C-F Stretch1000 - 1100Stretching vibration of the carbon-fluorine bond.
C-Br Stretch500 - 600Stretching vibration of the carbon-bromine bond.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This data is invaluable for understanding the molecule's conformation and packing in the solid phase.

Applications As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Materials

The distinct electronic and structural features of 5-Bromo-3-fluoro-2-isopropoxyaniline make it an attractive starting material for the creation of advanced materials with tailored properties. The presence of halogen atoms and an alkoxy group can significantly influence the physical and chemical characteristics of the final products.

Aniline (B41778) and its derivatives are fundamental monomers in the synthesis of conducting polymers, such as polyaniline. The properties of these polymers can be finely tuned by introducing substituents onto the aniline ring. The isopropoxy group in this compound can enhance the solubility of the resulting polymer in organic solvents, which is a crucial factor for processability. The bromine and fluorine atoms can further modify the electronic properties of the polymer, such as its conductivity and redox potential. The amino group provides the reactive site for polymerization, typically through oxidative coupling reactions. The general structure of aniline derivatives allows for their polymerization into materials with diverse applications in electronics and materials science. grafiati.comacs.org

Below is a table summarizing the potential influence of the substituents of this compound on the properties of functional polymers.

SubstituentPotential Influence on Polymer Properties
Amino (-NH2) Primary site for polymerization reactions.
Bromo (-Br) Can be used for post-polymerization modification via cross-coupling reactions; influences electronic properties.
Fluoro (-F) Modifies electronic properties, enhances thermal stability, and can influence intermolecular interactions.
Isopropoxy (-OC3H7) Improves solubility and processability of the polymer.

Substituted anilines are increasingly being explored for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). urfu.ru The electronic properties of aniline-containing materials can be systematically altered by the introduction of electron-donating or electron-withdrawing groups. acs.org The fluorine atom in this compound acts as an electron-withdrawing group, which can impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials derived from it. acs.org The isopropoxy group, being electron-donating, can also modulate these electronic properties. This dual electronic influence, combined with the potential for further functionalization at the bromine position, makes this compound a promising building block for designing new organic semiconductors. Theoretical studies on aniline co-oligomers have shown that the incorporation of different heterocyclic units can tune the electronic and optical properties, suggesting that polymers derived from functionalized anilines could be tailored for specific electronic applications.

Fluorinated compounds are of significant interest in the design of liquid crystals due to the unique properties conferred by the fluorine atom, such as high electronegativity and the ability to induce dipole moments. beilstein-journals.orgresearchgate.net These properties are crucial for the performance of liquid crystal displays (LCDs). dur.ac.uk Aniline derivatives can be incorporated into the core structures of liquid crystalline molecules. acs.org The isopropoxy group can contribute to the desired mesomorphic (liquid crystalline) behavior by influencing the molecular shape and intermolecular interactions. The bromine atom provides a handle for further synthetic modifications, allowing for the construction of more complex liquid crystal architectures. The synthesis of liquid crystals often involves the coupling of different aromatic rings, and the reactivity of the bromine and amino groups on this compound can be exploited for this purpose.

Intermediate for Ligands in Transition Metal Catalysis

Aniline derivatives are important precursors for the synthesis of ligands used in transition metal catalysis. rutgers.eduresearchgate.net These ligands play a critical role in determining the activity, selectivity, and stability of the catalyst. The amino group of this compound can be readily transformed into various functional groups that can coordinate to a metal center. For example, it can be converted into an imine or a phosphine, which are common coordinating groups in ligands. The steric and electronic environment of the ligand can be fine-tuned by the substituents on the aromatic ring. The bulky isopropoxy group and the fluorine atom can influence the coordination geometry around the metal and, consequently, the outcome of the catalytic reaction. The bromine atom offers a site for the introduction of additional functionalities or for linking the ligand to a solid support.

Role in the Synthesis of Agrochemical Active Ingredients

Halogenated anilines are recognized as essential building blocks in the production of various agrochemicals. researchgate.net Many herbicides, insecticides, and fungicides contain a substituted aniline moiety in their chemical structure. The specific combination of substituents on the aniline ring is crucial for the biological activity of the final product. The presence of bromine and fluorine atoms in this compound is particularly relevant, as halogenation is a common strategy in the design of agrochemicals to enhance their efficacy and metabolic stability. The amino group can be a key reactive handle for constructing the final active ingredient, for example, through the formation of ureas, amides, or heterocyclic systems which are common in agrochemical compounds.

Building Block for Scaffolds in Chemical Biology and Probe Design

Chemical probes are small molecules used to study biological systems. nih.govmdpi.com The synthesis of these probes often relies on versatile building blocks that allow for the systematic modification of the molecule's structure to optimize its binding affinity, selectivity, and fluorescent properties. Aniline derivatives are valuable scaffolds in the design of such probes. mdpi.com The amino group of this compound can be used to attach fluorophores, biotin tags, or other reporter groups. The bromine atom allows for the introduction of diversity through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR). The fluorine and isopropoxy groups can influence the molecule's cell permeability and interaction with its biological target.

Applications in Dye and Pigment Chemistry

Despite the theoretical possibility, there is currently no available research or documented evidence to suggest that this compound is actively used as a building block in the synthesis of commercially significant dyes or pigments. Extensive searches of chemical and patent literature have not yielded any specific examples of colorants derived from this particular compound.

The general process for creating azo dyes involves the conversion of a primary aromatic amine, such as this compound, into a diazonium salt. This is typically achieved by reacting the amine with a source of nitrous acid in a cooled, acidic solution. The resulting diazonium salt is then reacted with a coupling component, which is an aromatic compound rich in electrons, such as a phenol or another aniline derivative. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, forming the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye.

While a wide variety of substituted anilines are employed in the dye industry to produce a vast spectrum of colors with different properties, the specific combination of bromo, fluoro, and isopropoxy substituents at the 2, 3, and 5 positions of the aniline ring in this compound does not appear in the existing literature on dye and pigment synthesis.

Consequently, there are no detailed research findings or data tables to present regarding the performance, properties, or specific shades of any dyes or pigments synthesized from this compound. The absence of such data suggests that this compound is either not utilized for this purpose or its application is not disclosed in publicly accessible resources.

Emerging Research Frontiers and Future Prospects

Development of Chemo- and Regioselective Transformations

The precise functionalization of aromatic rings is a cornerstone of modern organic chemistry. For a molecule such as 5-Bromo-3-fluoro-2-isopropoxyaniline, which possesses multiple reactive sites, the development of chemo- and regioselective transformations is of paramount importance. The inherent directing effects of the bromo, fluoro, isopropoxy, and amino substituents offer a rich playground for selective chemical modifications.

Future research will likely focus on leveraging the distinct electronic and steric properties of these groups to control the outcome of electrophilic and nucleophilic aromatic substitution reactions. For instance, the development of novel catalysts could enable selective functionalization at the positions ortho or para to the activating amino and isopropoxy groups, while avoiding reactions at the bromine or fluorine-substituted positions.

Key Research Objectives in Chemo- and Regioselective Transformations:

Orthogonal Protecting Group Strategies: Design of protecting groups for the aniline (B41778) nitrogen that can be selectively removed without affecting the other functional groups.

Directed Ortho-Metalation: Utilization of the isopropoxy or amino group to direct metalation to adjacent positions, enabling the introduction of a wide range of electrophiles.

Catalyst-Controlled Regioselectivity: Exploration of sterically demanding catalysts that can differentiate between the electronically similar vacant positions on the aromatic ring.

A significant challenge lies in overcoming the often-competing directing effects of the various substituents. The interplay between the electron-donating amino and isopropoxy groups and the electron-withdrawing and sterically demanding bromo and fluoro groups requires a nuanced approach to reaction design.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes towards continuous flow chemistry and automated platforms. These technologies offer numerous advantages, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. The integration of the synthesis and derivatization of this compound into such systems represents a significant frontier.

Flow chemistry can be particularly advantageous for reactions involving hazardous reagents or intermediates, as the small reactor volumes minimize potential risks. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. Automated synthesis platforms, guided by machine learning algorithms, could rapidly explore a vast reaction space to identify optimal conditions for the derivatization of this compound. researchgate.netmit.edu

Potential Applications of Flow Chemistry and Automation:

Rapid Library Synthesis: Automated platforms could be employed to generate a diverse library of derivatives of this compound for biological screening.

Process Optimization: High-throughput experimentation in flow reactors can accelerate the optimization of synthetic routes to this compound and its derivatives.

On-Demand Synthesis: The ability to produce specific quantities of desired compounds as needed, without the need for large-scale batch production and storage.

The development of robust and reliable flow chemistry protocols for halogenated anilines is an active area of research, and the principles learned can be directly applied to this compound.

Exploration of Novel Catalytic Systems for Derivatization

Catalysis is at the heart of efficient and selective organic synthesis. The development of novel catalytic systems for the derivatization of this compound is a key area for future research. This includes the exploration of new transition metal catalysts, organocatalysts, and biocatalysts.

Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Novel ligand designs could enable highly selective couplings at the bromine-substituted position of this compound, leaving the other functional groups intact. Furthermore, the development of catalysts for C-H activation could allow for the direct functionalization of the aromatic ring without the need for pre-installed leaving groups.

Emerging Catalytic Approaches:

Photoredox Catalysis: The use of light to drive chemical reactions can enable transformations that are difficult to achieve with traditional thermal methods.

Enzymatic Catalysis: Biocatalysts can offer unparalleled selectivity and operate under mild, environmentally friendly conditions.

Dual Catalysis: The combination of two different catalytic cycles can enable novel and complex transformations in a single step.

The table below outlines potential catalytic transformations and the corresponding catalyst types that could be explored for the derivatization of this compound.

TransformationCatalyst TypePotential Outcome
Suzuki CouplingPalladium with specialized ligandsIntroduction of aryl or vinyl groups at the bromine position.
Buchwald-Hartwig AminationPalladium or CopperFormation of new C-N bonds at the bromine position.
C-H ArylationRhodium or IridiumDirect introduction of aryl groups at specific C-H bonds.
Asymmetric HydrogenationChiral Transition Metal ComplexesEnantioselective reduction of derivatives.

Computational Design of Functionalized Derivatives with Tailored Reactivity

In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of molecules like this compound and its derivatives.

By modeling the transition states of potential reactions, computational chemistry can guide the selection of appropriate reagents and catalysts to achieve desired outcomes. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Applications of Computational Design:

Reactivity Prediction: Predicting the most likely sites for electrophilic and nucleophilic attack on the this compound scaffold.

Mechanism Elucidation: Understanding the detailed reaction mechanisms of derivatization reactions to optimize conditions.

Virtual Screening: Computationally screening large virtual libraries of derivatives to identify compounds with desired properties.

The synergy between computational design and experimental synthesis is expected to accelerate the discovery of new functional molecules based on the this compound core.

Sustainable and Eco-Friendly Synthetic Approaches for Halogenated Anilines

The principles of green chemistry are increasingly influencing the design of synthetic routes. For halogenated anilines, this includes the development of methods that minimize waste, use less hazardous solvents, and employ renewable resources.

Future research in this area will likely focus on replacing traditional synthetic methods with more sustainable alternatives. This could involve the use of catalytic amounts of reagents instead of stoichiometric quantities, the development of solvent-free reaction conditions, and the use of bio-based starting materials. The selective hydrogenation of halogenated nitroaromatics to haloanilines is a key transformation where green chemistry principles can be applied, for example, through the use of highly selective catalysts in continuous flow systems. acs.orgacs.org

Key Aspects of Sustainable Synthesis:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure.

Waste Reduction: Minimizing the formation of byproducts and the use of auxiliary substances.

By embracing sustainable and eco-friendly synthetic approaches, the chemical industry can reduce its environmental impact while continuing to produce valuable compounds like this compound.

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-3-fluoro-2-isopropoxyaniline, considering competing substituent effects?

Methodological Answer:
A stepwise approach is recommended due to the competing electronic effects of bromo (electron-withdrawing), fluoro (moderately electron-withdrawing), and isopropoxy (electron-donating) groups.

Nitro Precursor Route : Start with 3-fluoro-2-isopropoxyaniline. Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ under controlled temperature (0–5°C) to minimize over-bromination .

Reductive Amination : Alternatively, synthesize from 5-bromo-3-fluoro-2-isopropoxynitrobenzene using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to reduce the nitro group to an amine .

Protection Strategies : Protect the amine group during bromination (e.g., acetylation) to avoid side reactions. Deprotect post-bromination using NaOH/EtOH .

Advanced: How to address regioselectivity challenges in introducing the isopropoxy group adjacent to bromo and fluoro substituents?

Methodological Answer:
Regioselectivity is influenced by steric hindrance and electronic directing effects:

Directing Groups : Use a nitro group as a temporary meta-directing group. After introducing bromo and fluoro substituents, replace the nitro group with isopropoxy via nucleophilic aromatic substitution (NAS) under basic conditions (K₂CO₃/DMF, 80°C) .

Ortho-Directing Effects : Leverage fluorine’s weak ortho-directing capability by pre-functionalizing the ring with a directing group (e.g., boronic acid) to guide isopropoxy placement. Evidence from fluoropyridine boronic acid couplings suggests Pd-catalyzed cross-coupling reactions may enhance precision .

Computational Modeling : Use DFT calculations to predict substituent effects on transition states, optimizing reaction parameters (e.g., solvent polarity, temperature) to favor desired regiochemistry .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

¹H/¹³C NMR :

  • ¹H NMR : Expect splitting patterns from fluorine coupling (e.g., para-fluoro causes doublets). The isopropoxy group shows a septet (CH(CH₃)₂) at δ 1.2–1.4 ppm and a quartet for the methine proton (δ 4.5–5.0 ppm).
  • ¹³C NMR : Bromine causes deshielding (C-Br ~ δ 110–120 ppm), while fluorine induces smaller shifts (C-F ~ δ 150–160 ppm) .

Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should appear at m/z 262–264 (due to bromine’s isotopic signature). High-resolution MS (HRMS) confirms the molecular formula .

IR Spectroscopy : N-H stretches (~3400 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1200 cm⁻¹) are key identifiers.

Advanced: How to resolve conflicting data in reaction yields when varying solvent polarity in Ullmann-type couplings?

Methodological Answer:
Discrepancies in yields often stem from solvent-dependent stabilization of intermediates:

Systematic Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene, THF). For example, DMF enhances Cu(I)-mediated Ullmann couplings by stabilizing the catalyst but may increase side reactions with sensitive substituents like isopropoxy .

Additives : Use chelating agents (e.g., 1,10-phenanthroline) to stabilize Cu catalysts in less polar solvents, improving yield reproducibility.

In Situ Monitoring : Employ HPLC or TLC with UV detection to track intermediate formation and adjust reaction times dynamically .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or decomposition. Avoid exposure to moisture to limit hydrolysis of the isopropoxy group .

Spill Management : Neutralize spills with activated carbon or vermiculite. Dispose as halogenated waste per EPA guidelines .

Advanced: How to analyze and mitigate decomposition products during long-term storage?

Methodological Answer:

Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze via LC-MS to identify degradation products (e.g., dehalogenation or oxidation byproducts) .

Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to vials to suppress radical-mediated decomposition.

Spectroscopic Tracking : Use ¹⁹F NMR to monitor fluorine loss, a common degradation pathway in fluoroaromatics .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (95:5 to 80:20). The bromo group increases polarity, requiring higher ethyl acetate ratios .

Recrystallization : Dissolve in hot ethanol, cool slowly to 4°C. The compound’s low solubility in cold ethanol aids crystal formation.

HPLC : For high-purity requirements, use a C18 column with acetonitrile/water (70:30) + 0.1% TFA to resolve closely eluting impurities .

Advanced: How to address contradictions in reported reaction kinetics for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor real-time coupling progress. Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to identify rate-limiting steps .

Solvent Effects : Polar solvents (DMF) may accelerate oxidative addition but slow transmetallation. Optimize using mixed solvents (e.g., THF/H₂O) .

Base Selection : Test weak (K₂CO₃) vs. strong bases (Cs₂CO₃). Strong bases can deprotonate the amine, altering reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.